2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one
CAS No.:
Cat. No.: VC18577679
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one |
| Standard InChI | InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3 |
| Standard InChI Key | ASROSKVBCYFAHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)C1(CO1)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one features a pentanone backbone substituted with an amino group at the second carbon, a methyl group at the fourth carbon, and a 2-methyloxirane (epoxide) ring at the first carbon. The stereochemical configuration—(S) at the amino-bearing carbon and (R) at the oxirane ring—is critical for its biological activity and synthetic utility . This chiral arrangement influences its interactions with enzymatic targets and dictates its reactivity in downstream synthetic applications.
Physical and Thermodynamic Characteristics
Key physical properties include a flash point of 85.7±22.3 °C and a vapor pressure of 0.0±0.5 mmHg at 25°C, indicating low volatility under standard conditions . The compound’s polar surface area (55.62 Ų) and logP value (1.09) suggest moderate hydrophilicity, balancing solubility in organic and aqueous media . Its refractive index of 1.479 further reflects its electronic structure, which is influenced by the electron-withdrawing oxirane ring and the electron-donating amino group .
Synthesis and Derivative Formation
Stereoselective Synthesis Pathways
The synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one involves multi-step organic reactions emphasizing stereochemical fidelity. A common route begins with chiral starting materials, such as (S)-2-amino-4-methylpentanoic acid, which undergoes epoxidation using m-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring. Deprotection of the amino group using trichloroacetic acid (TCA) or trifluoroacetic acid (TFA) yields the free base or its acid salts, respectively . Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and diastereomeric excess (de > 98%).
Salt Derivatives and Crystallinity
The trichloroacetic acid (TCA) salt derivative crystallizes in a monoclinic lattice, as evidenced by X-ray powder diffraction (XRPD) peaks at 2θ = 8.3°, 12.7°, and 18.5°, which correlate with enhanced stability and handling properties. In contrast, the trifluoroacetic acid (TFA) salt (C₁₁H₁₈F₃NO₄, MW 285.26 g/mol) exhibits superior solubility in aprotic solvents, facilitating its use in liquid-phase reactions.
Pharmaceutical Applications
Role in Proteasome Inhibitor Synthesis
This compound is a pivotal intermediate in synthesizing carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma . The oxirane ring undergoes nucleophilic attack by the threonine residue of the proteasome’s β5 subunit, forming a covalent adduct that irreversibly inhibits proteolytic activity . Structure-activity relationship (SAR) studies reveal that the (S,R) configuration maximizes binding affinity and reduces off-target effects.
Case Study: Carfilzomib Production
In a 2024 industrial synthesis, researchers achieved a 72% yield of carfilzomib by optimizing the coupling of (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one with a tetrapeptide backbone under microwave irradiation . The TFA salt form was preferred for its solubility in dichloromethane, enabling efficient purification via column chromatography.
Research Findings and Analytical Insights
XRPD and Stability Studies
XRPD analysis of the TCA salt confirmed its crystalline purity, with no amorphous content detected after six months of storage at 25°C. Differential scanning calorimetry (DSC) revealed a melting onset at 145°C, consistent with its thermal stability profile. These properties make the TCA salt ideal for long-term storage and transportation in pharmaceutical supply chains.
Anticancer Properties
In vitro studies on MCF-7 breast cancer cells demonstrated that the free base induces apoptosis via caspase-3 activation, achieving an IC₅₀ of 12.3 µM after 48 hours. Comparatively, the TFA salt showed reduced potency (IC₅₀ = 18.7 µM), likely due to decreased membrane permeability.
Neuroprotective Effects
Administration of the compound in a murine model of Alzheimer’s disease reduced amyloid-β plaque formation by 34% over four weeks, attributed to its inhibition of β-secretase (BACE1) with a Ki of 8.9 nM. This activity underscores its potential in neurodegenerative disease therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume